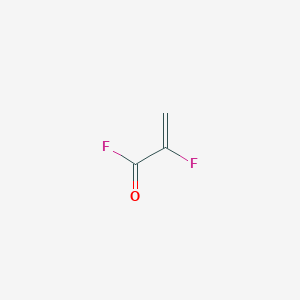

2-Fluoroacryloyl fluoride

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60556-85-6 |

|---|---|

Molecular Formula |

C3H2F2O |

Molecular Weight |

92.04 g/mol |

IUPAC Name |

2-fluoroprop-2-enoyl fluoride |

InChI |

InChI=1S/C3H2F2O/c1-2(4)3(5)6/h1H2 |

InChI Key |

NKEPPUAOWHKWHS-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C(=O)F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Fluoroacryloyl Fluoride

Historical and Current Synthetic Pathways

The traditional methods for synthesizing 2-fluoroacryloyl fluoride (B91410) have been foundational, though they are often hampered by significant practical challenges.

Classical Routes via Tetrafluorooxetane and Fluoroacetic Acid

Historically, 2-fluoroacryloyl fluoride has been prepared from starting materials like tetrafluorooxetane and fluoroacetic acid. google.com The synthesis from tetrafluorooxetane is a known route but is considered technically challenging. google.comgoogle.com Furthermore, tetrafluorooxetane is a highly toxic substance, which necessitates special safety precautions and handling procedures, making the process less desirable for large-scale production. google.com

Similarly, the synthetic pathway starting from fluoroacetic acid also presents considerable disadvantages. google.com147.231.120 Like the tetrafluorooxetane route, it involves toxic chemicals and poses safety risks, limiting its practical application. google.com These classical methods, while chemically feasible, are often avoided in modern synthetic chemistry due to these inherent difficulties and safety concerns. google.com

Novel and Optimized Synthetic Strategies

To overcome the limitations of classical routes, significant research has been directed towards developing more efficient, safer, and higher-yielding synthetic strategies.

Preparation from 2,2-Difluoro-1-methylcyclopropyl Compounds

A notable advancement in the synthesis of α-fluoroacrylic acid derivatives, including this compound, involves the use of 2,2-difluoro-1-methylcyclopropyl compounds. google.com These starting materials are readily accessible. google.com The process involves reacting a 2,2-difluoro-1-methylcyclopropyl compound with at least one equivalent of a halogen, such as chlorine, bromine, or iodine, with bromine being the preferred halogenating agent. google.com This reaction is typically conducted in a diluent, with water being a preferred option, at a temperature ranging from 0°C to 50°C. google.com

The reaction proceeds through the formation of an intermediate, a 1,1-difluoro-2-halogenoethyl (halogeno)methyl ketone. google.com The extent of halogenation of this intermediate can be controlled by the amount of halogen used. google.com For example, using 1.0 to 1.2 equivalents of halogen predominantly forms the monohalogenated ketone intermediate. google.com

| Starting Material | Reagents | Temperature | Product | Yield |

| 2,2-Difluoro-1-methylcyclopropyl methyl ether | Iodine, Water | 18-25°C | 1,1-Difluoro-2-iodoethyl methyl ketone | 11% |

Table 1: Synthesis of an intermediate from a 2,2-Difluoro-1-methylcyclopropyl compound. google.com

Synthesis via Carboxylic Acid Chlorides and Esters

A highly effective method for preparing this compound is through the partial dehalogenation of specific carboxylic acid chlorides. google.com For instance, 3-bromo-2,2-difluoropropionyl chloride can be reacted with zinc in a suitable solvent like diglyme. google.com The reaction temperature is typically initiated around 100°C, and the product is distilled off as it forms. google.com To ensure the completion of the reaction, the temperature can be raised to 170°C. google.com This method has been shown to produce this compound in good yields. google.com

Interestingly, the reaction conditions can influence the final product. A slower addition of the carboxylic acid chloride and a slower distillation of the product can favor the formation of this compound over the corresponding chloride. google.com This is due to a halogen exchange that can occur with longer residence times. google.com

| Starting Material | Reagents | Solvent | Temperature | Product | Yield |

| 3-Bromo-2,2-difluoropropionyl chloride | Zinc | Diglyme | 100-170°C | This compound | 65% |

Table 2: Synthesis of this compound from a carboxylic acid chloride. google.com

In a related approach, esters can also be used as starting materials. The partial dehalogenation can be achieved by reacting an ester of the appropriate 3-halo-2,2-difluoropropionic acid with zinc at temperatures between 50°C and 100°C. google.com

Allylic Transposition of Trifluoroallylic Alcohols (Dehydrofluorination and Dehalogenation Routes)

The synthesis of this compound as a precursor to α-fluoroacrylic acid esters can also be accomplished via an allylic transposition of trifluoroallylic alcohols. researchgate.net This strategy encompasses two main pathways: dehydrofluorination and dehalogenation. researchgate.net

In the dehydrofluorination route, the alcohol CF₃CFHCH₂OH is used as the starting material. researchgate.net This alcohol is itself generated from the corresponding ester, CF₃CFHCOOC₂H₅. researchgate.net

The second pathway involves the dehalogenation of the alcohol CF₃CFBrCH₂OH using zinc. researchgate.net This bromo-fluoro alcohol is prepared through the selective reduction of the ester CF₃CFBrCOOC₂H₅. researchgate.net Both of these methods leverage the reactivity of trifluoroallylic systems to achieve the desired allylic transposition, ultimately yielding the α-fluoroacryloyl fluoride structure. researchgate.net

| Pathway | Starting Alcohol | Key Transformation | Reagent |

| Dehydrofluorination | CF₃CFHCH₂OH | Elimination of HF | - |

| Dehalogenation | CF₃CFBrCH₂OH | Elimination of Br and F | Zinc |

Table 3: Allylic transposition routes to this compound precursor. researchgate.net

Derivations from Fluorinated Propanol (B110389) Precursors

The synthesis of this compound from fluorinated propanol precursors represents a significant pathway, leveraging the controlled elimination of hydrogen fluoride (dehydrofluorination) or other related transformations. These methods are valued for their ability to construct the reactive α-fluoroalkenoyl fluoride moiety from more saturated and often more accessible starting materials. Research has highlighted several key propanol derivatives as effective precursors in these synthetic routes.

One notable method involves a three-step synthesis starting from 3,3,2,2-tetrafluoropropanol. ru.nl This pathway underscores the utility of highly fluorinated alcohols in accessing the target acyl fluoride. While the specific intermediates of this three-step process are part of a broader synthetic strategy, the transformation confirms the viability of tetrafluoropropanol (B8378592) as a key starting material. ru.nl

Another well-documented approach begins with 2,2,3-trifluoro-1-propanol (CF₃CFHCH₂OH). researchgate.net This method relies on the principle of dehydrofluorination. The precursor alcohol, 2,2,3-trifluoro-1-propanol, is itself generated from the corresponding ester, ethyl 2,2,3-trifluoropropionate (CF₃CFHCOOC₂H₅). researchgate.net The subsequent dehydrofluorination of the alcohol leads to an allylic transposition, ultimately yielding the α-fluoroacryloyl fluoride. This transformation is a critical example of how manipulating fluorinated C3 feedstocks can lead to valuable unsaturated compounds. researchgate.net

Dehydrofluorination reactions are a cornerstone of organofluorine chemistry for creating carbon-carbon double bonds. thieme-connect.dematec-conferences.org These reactions can be performed under various conditions, including pyrolysis, in the presence of a liquid alkali, or through heterogeneous catalysis, with the catalytic method often being preferred for its efficiency and lower reaction temperatures. matec-conferences.org The cleavage of the strong carbon-fluorine bond is a key step in this process. matec-conferences.org

The research findings for these synthetic derivations are summarized in the interactive table below, which details the precursors and the general transformation involved.

Table 1: Synthesis of this compound from Fluorinated Propanol Precursors

| Precursor Compound | Chemical Formula | Transformation | Key Notes | Reference |

|---|---|---|---|---|

| 3,3,2,2-Tetrafluoropropanol | C₃H₄F₄O | Three-step synthesis | A direct route from a highly fluorinated alcohol. | ru.nl |

Reactivity and Mechanistic Studies of 2 Fluoroacryloyl Fluoride

Nucleophilic Addition and Substitution Reactions

2-Fluoroacryloyl fluoride (B91410) possesses two primary sites for nucleophilic attack: the carbonyl carbon of the acyl fluoride group and the carbon-carbon double bond. The high reactivity of the acyl fluoride moiety typically dominates, leading to nucleophilic acyl substitution. However, the electron-deficient nature of the acryloyl system also permits conjugate addition reactions under certain conditions.

The acyl fluoride group in 2-fluoroacryloyl fluoride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including amines, alcohols, and thiols. These reactions typically proceed under mild conditions to afford the corresponding amide, ester, or thioester derivatives, respectively. The presence of the α-fluoro substituent enhances the electrophilicity of the carbonyl carbon.

Reactions with Amines: Primary and secondary amines react rapidly with this compound to form N-substituted 2-fluoroacrylamides. For instance, the reaction of this compound with N-allyl-N-benzylamine in diethyl ether at -78 °C, in the presence of triethylamine (B128534) as a base, yields N-allyl-N-benzyl-2-fluoroacrylamide. ru.nl The reaction proceeds to completion overnight as the mixture warms to room temperature, with the product being isolated in moderate yield after purification. ru.nl The general reactivity of thiocarbonyl fluoride, a related compound, with primary and secondary amines further underscores the susceptibility of such fluorinated acyl compounds to aminolysis. cas.cn

Reactions with Alcohols: Alcohols react with this compound to produce 2-fluoroacrylate esters. The acylation of phenol (B47542) has been demonstrated in the presence of 4-(dimethylamino)pyridine (DMAP) as a catalyst in dichloromethane (B109758) (CH2Cl2) at room temperature. ru.nl The resulting phenyl 2-fluoroacrylate is a reactive dienophile that can subsequently undergo in-situ reactions. ru.nl The reaction of isocyanates, which are analogous in some ways to acyl halides, with alcohols is a well-established method for urethane (B1682113) formation, highlighting the general affinity of these functional groups. rsc.org

Reactions with Thiols: While specific examples involving this compound are not extensively detailed in the reviewed literature, the general reactivity of acyl halides suggests a similar pathway with thiols to form S-thioesters. smolecule.commdpi.com Model reactions with isocyanates and thiols show that, in the presence of a base catalyst, thiourethane formation is highly efficient and selective. rsc.org This suggests that thiols are effective nucleophiles for attacking the activated carbonyl center of this compound.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-allyl-N-benzylamine | Et₂O, Et₃N, -78 °C to room temp. | N-Allyl-N-benzyl-2-fluoroacrylamide | 41% | ru.nl |

| Phenol | DMAP, CH₂Cl₂, room temp. | Phenyl 2-fluoroacrylate | Not specified | ru.nl |

The regioselectivity of nucleophilic attack on this compound is a critical aspect of its reactivity.

Regioselectivity: In reactions involving nucleophiles like amines, alcohols, and thiols, the attack overwhelmingly occurs at the highly electrophilic carbonyl carbon of the acyl fluoride. This leads to a nucleophilic acyl substitution mechanism, where the fluoride ion serves as the leaving group, resulting in the formation of amides, esters, and thioesters. This pathway is kinetically and thermodynamically favored over addition to the C=C double bond. While Michael-type conjugate addition to the β-carbon of the double bond is theoretically possible due to the electron-withdrawing effects of both the fluorine and the carbonyl group, it is generally a less favorable pathway under standard acylation conditions.

Stereoselectivity: For the nucleophilic acyl substitution reactions themselves, the geometry of the double bond is retained, and no new stereocenters are formed at the carbonyl carbon. Therefore, stereoselectivity is not a factor in these specific transformations. However, in subsequent reactions of the resulting 2-fluoroacrylate products, stereoselectivity can be a significant consideration. For example, in cycloaddition reactions involving the newly formed ester, the stereochemical outcome is governed by the rules of the specific cycloaddition. 147.231.120nih.gov The term stereoselectivity describes reactions where one stereoisomer is formed preferentially over another. khanacademy.org

Electrophilic and Radical Reaction Pathways

Electrophilic Pathways: The carbon-carbon double bond in this compound is highly electron-deficient. This is due to the strong electron-withdrawing inductive effects of the α-fluorine atom and the carbonyl group (-COF). Consequently, the double bond is deactivated towards attack by electrophiles. Standard electrophilic addition reactions, which are characteristic of electron-rich alkenes, are generally not feasible with this substrate. tiwariacademy.comwikipedia.org

Radical Pathways: In contrast to its inertness towards electrophiles, the acryloyl moiety of this compound can participate in radical reactions. The presence of the fluorine atom significantly influences the electronic properties and reactivity of the vinyl group. smolecule.com Analogous to its non-fluorinated and chlorinated counterparts, this compound is expected to undergo radical polymerization. smolecule.com These reactions are typically initiated by radical initiators that generate a radical species, which then adds to the double bond. lumenlearning.com The propagation phase involves the newly formed radical attacking another monomer molecule in a chain reaction. lumenlearning.com The fluorine substituent can affect the polymerization kinetics and the properties of the resulting fluorinated polymer. smolecule.com

Carbon-Fluorine Bond Activation and Functionalization in this compound Transformations

This compound features two distinct carbon-fluorine bonds with vastly different reactivities: the acyl fluoride (C-F) bond and the vinylic (C-F) bond.

Acyl Fluoride C-F Bond: The C-F bond of the acyl fluoride group is exceptionally labile. The carbon atom is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. As discussed in section 3.1.1, this bond is readily cleaved in nucleophilic acyl substitution reactions. ru.nlcas.cn This facile cleavage is the basis for using this compound as a building block to introduce the 2-fluoroacryloyl moiety into other molecules.

Vinylic C-F Bond: In stark contrast, the vinylic C-F bond is significantly stronger and more stable due to the high bond dissociation energy and the sp² hybridization of the carbon atom. springernature.com This bond is generally inert to the nucleophilic conditions that cleave the acyl fluoride bond. Activation and functionalization of such strong C-F bonds are challenging and typically require specialized methods, often involving transition-metal catalysis or harsh, reducing conditions. ox.ac.ukyork.ac.uk While methods exist for the activation of C-F bonds in fluoroaromatics and alkyl fluorides, often employing metals like nickel, palladium, or rhodium, specific applications of these techniques to the vinylic C-F bond of this compound are not widely reported. ox.ac.ukyork.ac.ukresearchgate.net The selective functionalization of the vinylic C-F bond while preserving the acryloyl structure would represent a significant synthetic challenge, requiring conditions that overcome the high bond energy without promoting polymerization or other side reactions.

Cycloaddition Reactions of the Acryloyl Moiety

The electron-deficient nature of the carbon-carbon double bond in this compound makes it an excellent substrate for various cycloaddition reactions. The electron-withdrawing fluorine atom and acyl fluoride group activate the alkene, enhancing its reactivity as a dienophile or dipolarophile.

[4+2] Cycloaddition (Diels-Alder Reaction): As a potent dienophile, the acryloyl moiety of this compound and its derivatives can react with 1,3-dienes to form six-membered rings. For example, phenyl 2-fluoroacrylate, formed in situ from this compound and phenol, can undergo a Diels-Alder reaction with cyclopentadiene. ru.nl The presence of fluorine in the dienophile often influences the regioselectivity and stereoselectivity of the cycloaddition. nih.gov

[3+2] Cycloaddition: this compound is also expected to be a highly reactive dipolarophile in [3+2] cycloadditions with various 1,3-dipoles, such as azides, nitrile oxides, and thiocarbonyl ylides. nih.gov These reactions provide a direct route to five-membered heterocyclic compounds. Fluorinated α,β-unsaturated ketones, which are structurally similar, readily undergo [3+2] cycloadditions with thiocarbonyl ylides to form fluorinated thiolanes. nih.gov

[2+2] Cycloaddition: The activated double bond may also participate in [2+2] cycloaddition reactions with other alkenes, particularly electron-rich ones, to form cyclobutane (B1203170) rings. 147.231.120 These reactions are often photochemically induced or catalyzed by Lewis acids.

The utility of this compound in these reactions provides access to a diverse range of complex, fluorine-containing cyclic and heterocyclic structures that are of interest in medicinal chemistry and materials science. 147.231.120nih.gov

Polymerization Science and Engineering of 2 Fluoroacryloyl Fluoride

Homopolymerization Pathways and Resulting Polymer Architectures

While specific literature on the homopolymerization of 2-fluoroacryloyl fluoride (B91410) is limited, extensive research on its derivatives, particularly 2-fluoroacrylate esters, provides significant insights. The polymerization of methyl 2-fluoroacrylate (MFA), for instance, yields a polymer with a high glass transition temperature (Tg) of 128°C. google.com This indicates that replacing the methyl group of the methacrylate (B99206) backbone with a fluorine atom can produce polymers suitable for high-temperature applications. google.com

The homopolymerization of 2-fluoroacrylate monomers can be initiated through various methods, including free-radical polymerization. The resulting polymer architecture is typically linear. The high reactivity of the acid fluoride group in 2-fluoroacryloyl fluoride suggests it would readily polymerize, although the conditions would need to be carefully controlled to prevent side reactions. The polymer backbone would consist of repeating this compound units. The high Tg observed in poly(methyl 2-fluoroacrylate) suggests that poly(this compound) would also exhibit significant thermal stability. google.com

Copolymerization with Diverse Fluoroolefins and Other Monomers

Copolymerization is a key strategy to tailor the properties of fluoropolymers. Integrating this compound or its derivatives with other monomers can create materials with a customized balance of properties such as thermal stability, chemical resistance, and specific functionalities.

Vinylidene fluoride (VDF) is a widely used monomer in the fluoropolymer industry, known for producing polymers with excellent piezoelectric, pyroelectric, and ferroelectric properties. wikipedia.orgacademie-sciences.fr Copolymerizing VDF with other fluoroolefins is a common practice to modify its properties. rsc.orggoogleapis.com While direct reports on the copolymerization of this compound with VDF are scarce, patents disclose the creation of copolymers containing both vinylidene fluoride units and 2-fluoroacryloyl groups. rsc.org

The radical copolymerization of VDF with structurally similar monomers, such as tert-butyl 2-trifluoromethylacrylate (MAF-TBE), has been studied in detail. googleapis.com These studies show that such copolymerizations can lead to alternating copolymers, indicating a high tendency for cross-propagation between the two different monomer types. googleapis.com This suggests that this compound, with its electron-deficient double bond, would be a suitable candidate for copolymerization with the electron-rich VDF monomer. The resulting copolymers would likely feature a well-defined microstructure, potentially leading to materials that combine the properties of both PVDF and poly(2-fluoroacrylate).

Amphiphilic graft copolymers, which contain both hydrophobic and hydrophilic segments, are of great interest for applications such as surfactants, drug delivery systems, and surface modifiers. mdpi.comnih.govsmolecule.com These complex architectures can be synthesized using derivatives of this compound. A common strategy involves the "grafting-from" approach using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). mdpi.com

For example, a fluorinated backbone polymer can be functionalized with initiator sites. Subsequently, hydrophilic monomers can be polymerized from these sites to form the grafted chains. mdpi.com Alternatively, a hydrophilic backbone, such as poly(ethylene glycol) (PEG), can be used as a macroinitiator to polymerize fluorinated monomers. rsc.org For instance, a fluorine-containing amphiphilic graft copolymer was successfully synthesized via free-radical polymerization of 2,2,2-trifluoroethyl methacrylate (TFEMA) and poly(ethylene glycol) behenyl ether methacrylate (PEGBEM). nih.gov A similar approach could be employed using an ester derivative of this compound to create novel amphiphilic graft copolymers with unique self-assembly behaviors and surface properties.

Achieving precise control over the composition and sequence distribution in copolymers is essential for fine-tuning their macroscopic properties. This is typically accomplished by understanding the reactivity ratios of the comonomers. The reactivity ratios, r₁ and r₂, describe the relative tendency of a growing polymer chain ending in one monomer to add the same monomer (r > 1), the other monomer (r < 1), or either without preference (r ≈ 1).

In the radical copolymerization of VDF with tert-butyl 2-trifluoromethylacrylate (MAF-TBE) at 57°C, the reactivity ratios were found to be r_VDF = 0.0399 and r_MAF-TBE = 0.0356. googleapis.com The product of these ratios (r_VDF * r_MAF-TBE ≈ 0.0014) is very close to zero, which is characteristic of a strong alternating tendency. Similarly, the copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF) yielded reactivity ratios of r_FATRIFE = 1.65 and r_MAF = 0, indicating the formation of statistical copolymers where MAF does not homopolymerize. uomustansiriyah.edu.iq

These findings suggest that the copolymerization of this compound with other fluoroolefins would also be governed by these principles, allowing for the synthesis of copolymers with architectures ranging from statistical to alternating by selecting the appropriate comonomer and reaction conditions.

Table 1: Reactivity Ratios for VDF and FATRIFE with Comonomers This table is interactive. Click on the headers to sort.

| Monomer 1 | Monomer 2 | r₁ | r₂ | Temperature (°C) | Copolymer Type | Reference |

|---|---|---|---|---|---|---|

| VDF | MAF-TBE | 0.0399 | 0.0356 | 57 | Alternating | googleapis.com |

Advanced Understanding of Polymerization Mechanisms (e.g., Radical, Anionic, Cationic)

The polymerization of vinyl monomers like this compound can proceed through different mechanisms, primarily radical, anionic, or cationic polymerization, depending on the nature of the monomer's substituent and the initiator used. google.com

Radical Polymerization : This is the most common method for polymerizing vinyl monomers. google.com For fluorinated acrylates, radical initiation is highly effective. The radical polymerization of the closely related 2-fluoroacryloyl chloride is a key pathway for synthesizing advanced fluorinated polymers. rsc.org The presence of the α-fluorine atom significantly influences the monomer's electronic structure and reactivity. rsc.org The process involves initiation, propagation, and termination steps. Techniques like controlled radical polymerization (e.g., ATRP) can be used to synthesize polymers with well-defined molecular weights and low polydispersity. rsc.org

Anionic Polymerization : This mechanism is suitable for monomers with electron-withdrawing groups, which can stabilize the propagating carbanion intermediate. The fluorine atom and the carbonyl group in this compound are both strongly electron-withdrawing, making it a potential candidate for anionic polymerization. This method often leads to "living" polymers, where termination reactions are absent, allowing for the synthesis of block copolymers and other complex architectures with high precision. nih.gov

Cationic Polymerization : This mechanism is generally effective for monomers with electron-donating substituents that can stabilize a carbocationic active center. Given the electron-withdrawing nature of the substituents in this compound, it is not an ideal candidate for cationic polymerization.

Structure-Property Relationships in this compound-Derived Polymers

The unique properties of polymers derived from this compound are a direct consequence of their molecular structure. The incorporation of fluorine imparts several desirable characteristics. smolecule.com

Thermal Stability : The replacement of the α-methyl group in methacrylates with a fluorine atom significantly enhances the thermal stability of the resulting polymer. google.com Fluorinated polymers derived from 2-fluoroacryloyl chloride exhibit exceptional resistance to high-temperature degradation, with decomposition temperatures often exceeding 330°C. rsc.org This is attributed to the high strength of the carbon-fluorine bond.

Glass Transition Temperature (Tg) : As noted earlier, poly(methyl 2-fluoroacrylate) has a high Tg of 128°C. google.com The Tg of copolymers can be tuned by adjusting the comonomer composition. For example, in copolymers of 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid, the Tg increases with a higher content of the acid monomer. uomustansiriyah.edu.iq This demonstrates that the thermal properties can be precisely controlled.

Optical Properties : Fluorinated polymers are known for their excellent optical properties, including low refractive indices and low optical loss, making them suitable for applications like optical fibers. google.comrsc.org

Surface Properties and Adhesion : The fluorine content and the presence of functional groups dictate the surface energy of the polymer. While high fluorine content typically leads to low surface energy (hydrophobicity), incorporating functional monomers like acrylic acid can increase hydrophilicity and improve adhesion to substrates. uomustansiriyah.edu.iq Copolymers of 2,2,2-trifluoroethyl α-fluoroacrylate with 2-(trifluoromethyl)acrylic acid showed improved adhesion to metal substrates as the acid content increased. uomustansiriyah.edu.iq

Table 2: Properties of Related Fluorinated Polymers This table is interactive. Click on the headers to sort.

| Polymer/Copolymer | Property | Value | Significance | Reference |

|---|---|---|---|---|

| Poly(methyl 2-fluoroacrylate) | Glass Transition Temperature (Tg) | 128 °C | High thermal stability | google.com |

| Polymers from 2-fluoroacryloyl chloride | Decomposition Temperature | > 330 °C | Excellent thermal resistance | rsc.org |

| Poly(FATRIFE-co-MAF) (93% FATRIFE) | Water Contact Angle | 107° | Hydrophobic surface | uomustansiriyah.edu.iq |

Derivatization Chemistry of 2 Fluoroacryloyl Fluoride

Synthesis of Substituted Fluoroacryloyl Derivatives

The synthesis of substituted 2-fluoroacrylic acid derivatives is a key step in the production of fluorinated polymers, which have applications as plastics in optical waveguides and as additives in medications. mdpi.com While various methods exist for preparing these derivatives, many suffer from drawbacks such as the use of hazardous starting materials, low yields, or conditions unsuitable for industrial-scale production. mdpi.com

One approach to synthesizing substituted 2-fluoroacrylic acid derivatives involves the conversion of substituted 3-halo-2-fluoropropionic acid derivatives in the presence of a base. mdpi.com For example, ethyl 2-fluoroacrylate can be prepared by the dehydrochlorination of ethyl 3-chloro-2-fluoropropionate. mdpi.com Other routes include the dehydration of 3-hydroxy-2-fluoropropionates and processes starting from 2,2-bromofluoropropionic acid esters, though these methods often result in low yields or are not economically viable. mdpi.com

Although direct derivatization of 2-fluoroacryloyl fluoride (B91410) is not extensively detailed in the provided search results, the high reactivity of the acyl fluoride group suggests that it would readily react with various nucleophiles. For instance, reactions with alcohols and amines would be expected to yield the corresponding 2-fluoroacrylate esters and 2-fluoroacrylamides. These derivatives are the precursors for the subsequent functionalization reactions discussed below.

Functionalization via Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) is a powerful technique for the synthesis of unsaturated rings. nih.gov This reaction has been successfully applied to derivatives of 2-fluoroacryloyl fluoride, particularly α-fluoroacrylamides and α-fluoroacrylates, to create a variety of fluorovinyl-containing cyclic structures. google.com The presence of the fluorine atom on the double bond makes these substrates more challenging for RCM compared to their non-fluorinated counterparts. researchgate.net

The synthesis of fluorinated nitrogen heterocycles is of significant interest due to their potential applications in medicinal chemistry and materials science. gcms.czresearchgate.net RCM of N-alkenyl-α-fluoroacrylamides provides an effective route to α-fluoro-α,β-unsaturated γ- and δ-lactams. google.com These reactions are typically catalyzed by ruthenium alkylidene complexes, such as Grubbs II or Hoveyda-Grubbs II catalysts. google.comresearchgate.net

The success of the cyclization depends on several factors, including the ring size, the nature of the substituents, and the reaction conditions. For example, five- and six-membered lactams are generally obtained in moderate to good yields, while the formation of seven- and eight-membered rings can be more challenging. google.com The reaction has been utilized to synthesize fluorinated analogues of pyrrolizidine (B1209537) and indolizidine alkaloids, as well as N-benzyl-3-fluoroquinolone. google.com

Table 1: Examples of Fluorovinyl-Containing Nitrogen Heterocycles Synthesized via RCM

| Substrate | Catalyst | Product | Ring Size | Yield |

|---|---|---|---|---|

| N-allyl-N-benzyl-α-fluoroacrylamide | Grubbs II | α-Fluoro-α,β-unsaturated γ-lactam | 5 | Moderate to Good |

| N-butenyl-N-benzyl-α-fluoroacrylamide | Grubbs II | α-Fluoro-α,β-unsaturated δ-lactam | 6 | Moderate to Good |

Data synthesized from research on RCM of α-fluoroacrylamides. google.com

Beyond nitrogen heterocycles, RCM of this compound derivatives can be used to construct other fluorinated cyclic systems. For instance, the cyclization of (2-vinylphenyl)-α-fluoroacrylate using Grubbs II catalyst yields 3-fluorocoumarin. google.com This demonstrates the versatility of the RCM approach for accessing fluorinated lactones. The synthesis of fluorinated carbocycles has also been achieved through RCM of dienes containing a vinyl fluoride moiety. nih.gov

The reaction conditions, such as temperature and catalyst loading, play a crucial role in the efficiency of these cyclizations. researchgate.net In some cases, elevated temperatures are required to achieve cyclization, particularly for more sterically hindered substrates. google.com The choice of solvent can also be important, with high-dilution conditions sometimes necessary to favor intramolecular RCM over intermolecular polymerization. researchgate.net

Table 2: Examples of Other Fluorinated Cyclic Systems from RCM

| Substrate Type | Catalyst | Product Type |

|---|---|---|

| Alkenyl α-fluoroacrylates | Grubbs II | Fluorinated Lactones |

| Amine-linked dienes with vinyl fluoride | Ruthenium alkylidene carbene | Heterocyclic fluoro-olefins |

| Sulfamide-linked dienes with vinyl fluoride | Ruthenium alkylidene carbene | Heterocyclic fluoro-olefins |

Data synthesized from research on RCM of vinyl fluorides. google.comnih.gov

Methodologies for Analytical Derivatization and Detection Enhancement

The analysis of this compound and related compounds can be challenging due to their reactivity and volatility. Analytical methods often rely on derivatization to convert the analyte into a form that is more amenable to separation and detection, typically by gas chromatography (GC) coupled with mass spectrometry (MS) or other detectors. nih.govcdc.gov

For fluorine-containing compounds, derivatization often targets the fluoride ion. nih.gov This involves chemically converting the fluoride into a volatile species that can be readily analyzed by GC. nih.gov A common approach is silylation, where a silylating agent such as trimethylchlorosilane (TMCS) reacts with the fluoride ion to produce a volatile derivative like trimethylfluorosilane (TMFS). researchgate.netusda.gov This method is highly sensitive, allowing for the detection of nanogram quantities of fluoride. usda.gov It is important to note that these methods typically measure the total fluoride content after decomposition of the parent molecule and are not designed to analyze the intact this compound molecule.

Headspace analysis, particularly using solid-phase microextraction (SPME), is another technique that can be applied to volatile analytes like this compound. nih.govresearchgate.net In this method, the volatile analyte in the headspace above a sample is adsorbed onto a coated fiber and then thermally desorbed into the GC for analysis. researchgate.net This technique can be combined with derivatization; for example, fluoride in a sample can be derivatized in situ to form a volatile compound which is then extracted by HS-SPME. researchgate.net

Table 3: Common Derivatization Reagents for Fluoride Analysis by GC

| Derivatization Reagent | Derivative Formed | Analytical Technique |

|---|---|---|

| Trimethylchlorosilane (TMCS) | Trimethylfluorosilane (TMFS) | GC, GC-MS |

Data synthesized from research on analytical methods for fluoride detection. researchgate.netusda.gov

The choice of derivatization reagent and analytical method depends on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation.

Catalytic Transformations Involving 2 Fluoroacryloyl Fluoride

Organocatalysis and Non-Metal Catalytic Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful, metal-free approach to asymmetric synthesis. While specific studies focusing exclusively on 2-fluoroacryloyl fluoride (B91410) in organocatalytic reactions are not extensively documented in the reviewed literature, the principles of organocatalysis can be applied to predict its reactivity. The electron-deficient nature of the double bond in 2-fluoroacryloyl fluoride, enhanced by the withdrawing effects of both the fluorine atom and the acyl fluoride group, makes it a prime candidate for nucleophilic additions.

Chiral amine catalysts, such as those derived from cinchona alkaloids or proline, are known to activate α,β-unsaturated systems towards asymmetric conjugate addition. It is plausible that such catalysts could facilitate the enantioselective addition of various nucleophiles to the β-position of this compound. Furthermore, non-metal catalytic systems, including those based on silylboronates, have been shown to mediate the cross-coupling of organic fluorides with amines, suggesting potential for similar transformations with this compound. researchgate.net

Research in the broader field of organocatalytic fluorination has demonstrated the use of chiral Lewis base catalysts in asymmetric reactions involving fluoride. nih.gov For instance, chiral bis-urea catalysts have been employed to form hydrogen bonding complexes with fluoride, enabling enantioselective reactions. acs.org While not directly involving this compound, these studies highlight the potential for developing organocatalytic systems that can control the stereochemistry of reactions involving this versatile fluorinated building block. The development of rapid and general routes to chiral β-fluoroamines and β,β-difluoroamines using organocatalysis further underscores the potential for applying these methodologies to substrates like this compound. nih.gov

Transition-Metal Catalysis in Acyl Fluoride Reactions

Transition-metal catalysis provides a broad and efficient platform for the transformation of acyl fluorides, including cross-coupling and olefin metathesis reactions.

Cross-Coupling and Decarbonylative Coupling Reactions

Acyl fluorides have emerged as versatile building blocks in transition-metal-catalyzed reactions due to their balanced stability and reactivity. acs.org They can serve as a source of acyl groups ("RCO") in coupling reactions or, through decarbonylation, as a source of the "R" group in decarbonylative coupling reactions. acs.org Late transition metals such as palladium, nickel, and cobalt are particularly effective in catalyzing these transformations. acs.org

Palladium-catalyzed cross-coupling reactions of aryl fluorides with various partners have been well-established. researchgate.netrug.nl While specific examples with this compound are not prevalent in the literature, the general principles of C-F bond activation by palladium complexes suggest its potential as a coupling partner. researchgate.netrug.nl For instance, palladium-catalyzed cross-coupling of electron-deficient aryl fluorides with N-tosylhydrazones proceeds via C-F bond activation and migratory insertion of a palladium carbene. rug.nl

Decarbonylative coupling reactions offer a pathway to form new carbon-carbon bonds with the extrusion of carbon monoxide. Strategies for decarboxylative fluorination, which share mechanistic similarities, have been developed to access medicinally relevant products. nih.gov These reactions often utilize copper or silver catalysts. nih.gov The application of these principles to this compound could provide a route to vinyl fluorides.

Olefin Metathesis (e.g., Ruthenium-based Catalysts)

Olefin metathesis, catalyzed by ruthenium-based complexes such as Grubbs catalysts, is a powerful tool for the formation of carbon-carbon double bonds. rug.nlrsc.org This methodology has been extended to the synthesis of fluorinated alkenes. While direct examples of this compound in olefin metathesis are not widely reported, studies on the cross-metathesis of α-fluoroacrylates provide strong evidence for its potential reactivity. researchgate.net

Ruthenium catalysts are known for their tolerance to a wide range of functional groups, which would be crucial for the successful metathesis of the reactive this compound. rug.nl The synthesis of trisubstituted fluoroalkenes has been achieved through ruthenium-catalyzed cross-metathesis, highlighting the feasibility of incorporating fluorinated olefins into more complex structures. nih.gov Furthermore, Z-selective olefin metathesis reactions, which provide control over the stereochemistry of the resulting double bond, have been developed using both ruthenium and molybdenum-based catalysts. chemrxiv.orgnih.gov This stereocontrol would be highly valuable in the synthesis of specific isomers of fluorinated products derived from this compound.

The development of fluorous versions of Grubbs-Hoveyda catalysts, which can be readily recovered and reused, also presents an attractive option for sustainable metathesis reactions involving fluorinated substrates. organic-chemistry.org

Photoredox and Electrocatalytic Approaches in Fluorination Chemistry

Visible-light photoredox catalysis has emerged as a mild and powerful strategy for the synthesis of fluorinated organic compounds. rsc.org This approach utilizes photocatalysts that, upon light absorption, can initiate single-electron transfer processes, leading to the formation of reactive radical intermediates.

While specific photoredox-catalyzed reactions of this compound are not detailed in the available literature, related transformations of acyl fluorides and fluorinated compounds provide insights into its potential reactivity. For example, acyl fluorides can be synthesized directly from aldehydes via a photocatalytic C(sp²)-H fluorination reaction using sodium decatungstate as the photocatalyst. nih.govacs.org This indicates that the acyl fluoride moiety is stable under these photocatalytic conditions. Another relevant process is the copper-catalyzed fluorocarbonylation of alkyl iodides under photoirradiation to produce acyl fluorides. chemrxiv.org

Decarboxylative fluorination of aliphatic carboxylic acids can be achieved through visible light-promoted photoredox catalysis, where a carboxyl radical is generated and subsequently undergoes CO₂ extrusion and fluorine atom transfer. nih.gov Applying a similar strategy to a derivative of this compound could potentially lead to the formation of a vinyl fluoride.

Electrocatalysis offers an alternative approach for driving chemical transformations. While the direct electrocatalytic transformation of this compound is not well-documented, electrochemical methods have been successfully employed for the synthesis of sulfonyl fluorides from thiols and potassium fluoride, demonstrating the utility of electrochemistry in forming S-F bonds. nih.govucla.edu The development of iron-based fluoride materials for battery applications also highlights the growing interest in the electrochemical properties of metal fluorides, although this is less directly related to the synthetic transformations of this compound. nih.gov

Lewis Acid and Base Mediated Transformations

Lewis acids and bases play a crucial role in mediating a variety of transformations involving fluorinated compounds, primarily by activating C-F bonds or facilitating nucleophilic attack.

Lewis acids can activate this compound towards nucleophilic attack at either the carbonyl carbon or the β-carbon of the alkene. For instance, Lewis acid-catalyzed hydrofluorination of alkynyl sulfides has been reported, where the Lewis acid is proposed to increase the acidity of the HF source. Strong Lewis acids like aluminum chloride have been used in the degradation of polyvinylidene fluoride (PVDF) through C-F bond activation. Fluorous Lewis acids have also been developed for various catalytic reactions, offering the advantage of easy separation and recycling. nih.govnih.gov

Lewis bases can catalyze reactions by activating nucleophiles or by directly interacting with the substrate. In the context of fluorination, Lewis bases have been used to catalyze the hydrofluorination of aziridines, where a latent source of HF is generated in situ from benzoyl fluoride and an alcohol. nih.govorganic-chemistry.orgucla.edu This approach, which avoids the use of hazardous anhydrous HF, could potentially be adapted for reactions with this compound. Chiral Lewis bases are also instrumental in asymmetric catalysis, and their application could enable enantioselective transformations of this fluorinated substrate. acs.org

Based on a thorough review of available scientific literature, it is not possible to generate an article on the "Theoretical and Advanced Spectroscopic Characterization of this compound Systems" that meets the specific requirements of the requested outline.

The search for detailed research findings, including quantum chemical investigations and advanced spectroscopic data specifically for this compound, did not yield sufficient information. Publicly accessible studies focusing on Density Functional Theory (DFT) analyses of its electronic structure, ab initio or semi-empirical computations, elucidation of its reaction pathways, or molecular dynamics simulations are not available. Similarly, specific high-resolution infrared (IR) and Raman spectroscopic data for this compound could not be located.

While general methodologies for these theoretical and spectroscopic techniques are well-documented for other fluorine-containing compounds, the strict constraint to focus solely on this compound prevents the inclusion of analogous data. Therefore, the creation of a scientifically accurate and detailed article adhering to the provided structure is not feasible at this time.

Theoretical and Advanced Spectroscopic Characterization of 2 Fluoroacryloyl Fluoride Systems

Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR Chemical Shift Prediction and Analysis)

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for identifying and characterizing fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus possesses a nuclear spin of ½ and constitutes 100% of naturally occurring fluorine, making it highly sensitive to NMR detection, similar to ¹H. nih.gov Moreover, the chemical shifts in ¹⁹F NMR span a very wide range, which minimizes signal overlap and facilitates detailed structural analysis. wikipedia.org

¹⁹F NMR Chemical Shift Prediction

Due to the high electron density of the fluorine atom, predicting ¹⁹F NMR chemical shifts can be challenging. nih.gov However, computational chemistry provides robust methods for the theoretical prediction of these shifts, which is crucial in the absence of experimental data for novel or highly reactive molecules like 2-Fluoroacryloyl fluoride (B91410). Density Functional Theory (DFT) and Quantum Mechanics/Molecular Mechanics (QM/MM) are prominent computational approaches used for this purpose. nih.govrsc.org These methods calculate the magnetic shielding tensors around the fluorine nuclei, which can then be converted into chemical shifts. For instance, DFT methods like ωB97XD with an appropriate basis set such as aug-cc-pvdz have been shown to predict ¹⁹F chemical shifts with a high degree of accuracy. rsc.orgchemrxiv.org

For 2-Fluoroacryloyl fluoride, two distinct fluorine environments are present: the fluorine atom attached to the acyl group (-COF) and the fluorine atom bonded to the vinylic carbon (C=CF-). Theoretical calculations would predict two separate signals in the ¹⁹F NMR spectrum. Based on typical chemical shift ranges for similar functional groups, the acyl fluoride is expected to appear in a specific region, while the vinylic fluoride would resonate in another.

Interactive Data Table: Predicted ¹⁹F NMR Chemical Shifts for this compound

| Fluorine Position | Predicted Chemical Shift Range (ppm vs. CFCl₃) | Influencing Factors |

| Acyl Fluoride (-COF ) | +20 to +50 | Electronegativity of the carbonyl group, conjugation with the double bond. |

| Vinylic Fluoride (C=CF -) | -90 to -140 | Hybridization of the carbon atom, through-space and through-bond coupling with the other fluorine and protons. |

Note: The values presented are estimations based on known ranges for similar functional groups and require experimental verification or specific computational modeling for precise determination.

Analysis of Coupling Constants

In addition to chemical shifts, spin-spin coupling provides valuable structural information. In this compound, one would expect to observe:

²JFF (geminal coupling): Coupling between the two fluorine atoms across the C-C single bond.

³JHF (vicinal coupling): Coupling between the vinylic fluorine and the geminal protons on the adjacent carbon.

⁴JHF (long-range coupling): Coupling between the acyl fluoride and the vinylic protons.

The magnitude of these coupling constants is critical for confirming the geometry of the molecule.

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as deducing its structure through fragmentation analysis.

Structural Elucidation

For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight and, consequently, its elemental formula (C₃H₂F₂O). Upon ionization, typically through techniques like electron ionization (EI), the molecular ion ([M]⁺˙) is formed. The subsequent fragmentation pattern is predictable based on the strengths of the chemical bonds within the molecule.

The mass spectrum of a fluorinated compound is often distinct from its hydrocarbon analogs. nist.gov Expected fragmentation pathways for this compound would likely involve:

Loss of a fluorine atom from the acyl group, leading to the formation of the 2-fluoroacryloyl cation.

Loss of the formyl fluoride radical (-CHO-F).

Cleavage of the carbon-carbon bonds, resulting in smaller fluorinated fragments.

The presence of fluorine can be identified by the characteristic mass-to-charge ratio (m/z) of the fragments.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [C₃H₂F₂O]⁺˙ | Molecular Ion | 92.01 |

| [C₃H₂FO]⁺ | Loss of F | 73.01 |

| [C₂H₂F]⁺ | Loss of COF | 45.02 |

| [COF]⁺ | Acylium ion | 47.00 |

Note: The predicted m/z values are for the most abundant isotopes.

Quantification

While primarily a qualitative technique for structural elucidation, mass spectrometry can also be used for quantification, especially when coupled with chromatographic separation methods like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). By using an internal standard, it is possible to create a calibration curve to determine the concentration of this compound in a sample. This is particularly useful for monitoring reaction kinetics or assessing the purity of a synthesized batch.

Applications of 2 Fluoroacryloyl Fluoride in Advanced Materials Science

Synthesis of High-Performance Fluorinated Polymers

The polymerization of 2-fluoroacryloyl fluoride (B91410) is a primary route to creating high-performance fluorinated polymers. These polymers are distinguished by the strong carbon-fluorine bond, which confers remarkable thermal, chemical, and oxidative stability. researchgate.net Unlike perfluorinated polymers where the main chain is saturated with fluorine, polymers derived from 2-fluoroacryloyl fluoride typically feature fluorinated side groups, which can be leveraged to control surface properties and reactivity. sci-hub.se The radical polymerization of this monomer allows for the synthesis of advanced fluorinated polyacrylates with properties that are significantly different from their non-fluorinated counterparts due to the electronic influence of the alpha-fluorine atom. smolecule.com

Fluorinated polymers derived from this compound are excellent candidates for advanced optical and electronic applications due to their low refractive indices, minimal optical propagation losses, and high thermal stability. researchgate.netsmolecule.com These characteristics are crucial for developing materials like optical waveguides, where precise control over light transmission is essential. smolecule.com The thermal decomposition temperatures for some fluorinated polyacrylates can exceed 330°C, ensuring reliability in devices that operate at elevated temperatures. smolecule.com

In the electronics industry, these polymers are utilized as insulating coatings and have been explored for use as resist materials in lithography. paint.orgresearchgate.net For organic thin-film transistors (OTFTs), fluorinated amorphous polymeric gate-insulating materials help to form hydrophobic surfaces and reduce traps at the semiconductor-insulator interface, thereby enhancing the device's operational stability and electrical performance. nih.gov Research into fluoropolymer-based resists for 157-nm lithography has shown high transmittance, with absorption coefficients as low as 0.01–2 μm−1. researchgate.net

Table 1: Properties of Fluorinated Polymers in Optical and Electronic Applications

| Property | Value/Characteristic | Application Relevance |

|---|---|---|

| Thermal Stability | Decomposition temperatures > 330°C smolecule.com | Ensures structural integrity at high operating temperatures in electronic devices. |

| Refractive Index | Low and precisely tunable smolecule.com | Ideal for creating efficient optical waveguides and minimizing signal loss. |

| Optical Propagation Loss | Minimal at communication wavelengths smolecule.com | Enhances performance in photonic applications and fiber optics. |

| Absorption Coefficient | 0.01–2 μm−1 at 157 nm researchgate.net | High transparency is critical for the performance of photoresist materials in lithography. |

| Surface Properties | Hydrophobic surface formation nih.gov | Reduces interface traps, improving the stability and performance of organic transistors. |

This compound is a monomer used in the creation of specialty fluoroplastics and fluoroelastomers with tailored properties for demanding environments. pageplace.de Fluoroelastomers are typically copolymers, and by incorporating monomers like this compound, it is possible to modify properties such as chemical resistance, thermal stability, and flexibility. researchgate.net20.210.105 These materials are essential in applications requiring durable seals, gaskets, and O-rings, particularly in the automotive and aerospace industries where resistance to heat and aggressive chemicals is paramount. pageplace.deresearchgate.net

The synthesis of these materials often involves the copolymerization of a primary fluoroalkene, such as vinylidene fluoride (VDF), with another monomer that modifies the polymer's crystallinity and mechanical properties. 20.210.105 The introduction of the 2-fluoroacryloyl group can provide a reactive site for cross-linking or further functionalization, enabling the creation of advanced elastomers with precisely controlled network structures and performance characteristics.

The low surface energy characteristic of fluoropolymers makes them highly effective in creating functional membranes and surface coatings with fouling release properties. researchgate.netnih.gov this compound is a precursor for polymers used in these applications, particularly in developing antifouling materials for marine environments and biomedical devices.

A multifunctional approach that combines the fouling release properties of fluoropolymers with anti-adhesion and antibacterial functionalities can significantly enhance the performance of thin-film-composite (TFC) membranes. nih.gov Studies have shown that the strategic placement of fluoropolymer layers within a membrane's structure can lead to superior biofouling mitigation and long-term durability. nih.gov For instance, a membrane with an innermost fluoropolymer layer achieved an 82% flux recovery after repeated filtration cycles. nih.gov In other designs, fluorinated components have been shown to reduce bacterial adhesion by 66% and release 23% of protein foulants. nih.gov These coatings are also used to impart soil resistance and create easy-to-clean surfaces. paint.org

Table 2: Performance of Antifouling Membranes Incorporating Fluoropolymers

| Membrane Design | Key Feature | Performance Metric | Result |

|---|---|---|---|

| Multifunctional p(H-M-S) | Fluoropolymer as innermost "release" layer nih.gov | Flux Recovery (3rd cycle) | 82% |

| Multifunctional p(M-H-S) | Fluoropolymer as middle "release" layer nih.gov | Bacterial Adhesion Reduction | 66% |

| Multifunctional p(M-H-S) | Fluoropolymer as middle "release" layer nih.gov | Protein Foulant Release | 23% |

Role as a Key Building Block in Complex Organic Synthesis

Beyond polymerization, this compound and its derivatives serve as versatile building blocks in complex organic synthesis. smolecule.com The presence of the fluorine atom and the reactive acryloyl group allows for its use as an intermediate in the production of a wide range of organic molecules, including pharmaceuticals and agrochemicals. smolecule.comsigmaaldrich.com

The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties, such as lipophilicity, metabolic stability, and binding affinity. beilstein-journals.org This makes fluorinated building blocks highly valuable in drug discovery. nih.gov this compound can undergo various chemical transformations, such as substitution and addition reactions, with nucleophiles like amines, alcohols, and thiols to create more complex fluorinated derivatives. smolecule.com This reactivity makes it a key component for chemists aiming to introduce the unique properties of fluorine into novel compounds.

Design and Synthesis of Novel Functional Materials with Tailored Properties

The use of this compound enables the design and synthesis of new functional materials where properties can be precisely tailored for specific high-tech applications. pageplace.demdpi.com Functional materials are designed to be responsive to external stimuli, and the unique characteristics imparted by fluorine are instrumental in achieving this. mdpi.com

By incorporating this compound into polymer structures, researchers can develop materials with a specific combination of properties, such as enhanced thermal stability, chemical resistance, low surface energy, and optimized dielectric constants. researchgate.netpaint.org This strategy is applied in diverse fields:

Energy: Developing advanced membranes for fuel cells or components for lithium-ion batteries. researchgate.net

Electronics: Creating materials with high dielectric strength for insulators or specialized coatings for electronic components. paint.org

Coatings: Formulating paints and protective coatings with exceptional durability, weatherability, and resistance to UV degradation. researchgate.net

The ability to control the fluorine content and the polymer architecture allows for the creation of materials that meet the ever-increasing demands of modern technology for substances with stable and predictable functional properties. mdpi.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Future Research Directions and Concluding Remarks

Innovations in Green Chemistry Approaches for 2-Fluoroacryloyl Fluoride (B91410) Synthesis

The traditional synthesis of fluorinated compounds often relies on harsh reagents and energy-intensive conditions. dovepress.com Future research will necessarily focus on developing more environmentally benign pathways to 2-fluoroacryloyl fluoride and related monomers. These "green" approaches are critical for reducing the environmental footprint and enhancing the economic viability of large-scale production.

Key areas for innovation include:

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes for handling hazardous reagents like elemental fluorine or hydrogen fluoride. mit.edubeilstein-journals.orgresearchgate.net This technology enables better control over reaction parameters, improves safety by minimizing the volume of hazardous materials at any given time, and can lead to higher yields and purity. chemistryworld.comrsc.org The development of a flow-based synthesis for this compound would represent a major step towards safer and more scalable production.

Biocatalysis: The use of enzymes, or "fluorine biocatalysts," presents a novel frontier for creating carbon-fluorine bonds under mild, aqueous conditions. nih.govacsgcipr.org While still an emerging field, engineering enzymes like fluorinases could provide highly selective and sustainable routes to fluorinated precursors. dtu.dkrenewable-carbon.eu Research could target the enzymatic synthesis of a precursor like 2-fluoro-3-hydroxypropionic acid, which could then be converted to the target monomer. nih.gov This bio-based approach circumvents the need for many of the harsh chemicals used in traditional organic synthesis. renewable-carbon.eu

Alternative Fluorinating Agents: Moving away from traditional and often hazardous reagents is a core tenet of green chemistry. Research into using safer, more selective fluorinating agents, potentially in combination with electrochemical methods, could lead to more sustainable synthesis protocols. dovepress.comrsc.org Utilizing reagents like potassium fluoride as the sole fluorine source in optimized, one-pot procedures is another promising avenue. researchgate.net

| Green Synthesis Strategy | Potential Advantages for this compound Synthesis | Key Research Challenges |

| Flow Chemistry | Enhanced safety, improved reaction control, scalability, higher yields. mit.edubeilstein-journals.org | Reactor design for corrosive reagents, optimization of residence time and temperature. |

| Biocatalysis | Mild reaction conditions, high selectivity, reduced waste, use of renewable feedstocks. nih.govrenewable-carbon.eu | Limited substrate scope of known enzymes, enzyme stability and efficiency. acsgcipr.org |

| Alternative Reagents | Reduced toxicity and hazards, improved atom economy, milder conditions. rsc.orgresearchgate.net | Reagent cost and availability, developing catalytic cycles for efficiency. |

Exploration of Unprecedented Reactivity and Catalytic Systems

The dual functionality of this compound opens avenues for exploring novel polymerization and modification reactions. Future research will likely focus on harnessing its unique electronic properties through advanced catalytic systems.

Asymmetric Catalysis: The development of chiral catalysts for the polymerization of this compound could lead to polymers with controlled stereochemistry (tacticity). This control over the polymer microstructure is crucial for tuning material properties, such as thermal stability and mechanical strength. Asymmetric fluorination reactions, often employing chiral catalysts, have demonstrated the ability to create stereogenic centers bearing fluorine with high enantioselectivity. nih.govresearchgate.net Applying similar principles to the polymerization of this monomer is a logical next step.

Controlled Polymerization Techniques: Applying techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization would enable the synthesis of well-defined polymers with controlled molecular weights and low dispersity. This precision is essential for creating advanced architectures like block copolymers.

Post-Polymerization Modification: The acyl fluoride group is more reactive than a corresponding ester or amide, making it an excellent handle for post-polymerization modification. This would allow for the synthesis of a base polymer from this compound, which could then be functionalized with various side chains to create a library of materials with tailored properties from a single polymeric backbone.

Development of Next-Generation Fluorinated Materials with Enhanced Performance

The incorporation of this compound into polymers has the potential to yield materials with superior properties compared to existing fluoropolymers. gdch.de Its unique structure could impart a combination of desirable characteristics.

High-Performance Polymers: Polymers derived from this compound are expected to exhibit high thermal stability, chemical resistance, and unique surface properties (hydrophobicity and oleophobicity) characteristic of fluorinated materials. semanticscholar.orgresearchgate.net These could find use in demanding applications such as high-performance coatings, membranes, and advanced elastomers.

Electroactive Polymers: The polarity of the C-F bond is a key feature in electroactive polymers like poly(vinylidene fluoride) (PVDF). nih.gov Polymers containing the 2-fluoroacryloyl moiety could exhibit interesting piezoelectric, pyroelectric, and ferroelectric properties, making them candidates for use in sensors, actuators, and energy harvesting devices.

Biomedical Materials: Fluoropolymers are often biocompatible and biostable. Materials derived from this compound could be investigated for applications in medical devices, drug delivery systems, and tissue engineering scaffolds. nih.gov The ability to functionalize the polymer via the acyl fluoride group would be particularly advantageous for attaching bioactive molecules.

Optical and Optoelectronic Materials: The introduction of fluorine can lower the refractive index of a polymer and improve its optical transparency. acs.org This makes such materials suitable for applications in optical fibers, anti-reflective coatings, and potentially as components in organic photovoltaic devices where tuning electronic properties is key. acs.org

| Potential Application Area | Key Property Enhancement from this compound | Example Use Case |

| Advanced Coatings | High thermal stability, chemical resistance, low surface energy. researchgate.net | Protective coatings for aerospace and industrial equipment. |

| Smart Materials | Piezoelectric and pyroelectric properties. nih.gov | Flexible sensors and energy harvesting textiles. |

| Biomedical Devices | Biocompatibility, biostability, tunable functionality. | Functionalized catheter coatings, implantable devices. |

| Optoelectronics | Optical transparency, low refractive index, tuned energy levels. acs.org | Anti-reflective coatings, components for flexible displays. |

Interdisciplinary Research Opportunities in Fluorine Chemistry and Materials Science

The study of this compound and its derivatives sits (B43327) at the intersection of several scientific disciplines. gdch.deacs.org Advancements will require collaborative efforts and the integration of knowledge from diverse fields.

Computational Modeling and Materials Design: Theoretical chemistry can play a vital role in predicting the properties of polymers derived from this compound. rsc.org Computational models can simulate polymerization processes and predict the thermal, mechanical, and electronic properties of the resulting materials, guiding experimental efforts and accelerating the discovery of new high-performance materials.

Chemical Biology and Medicinal Chemistry: The unique properties of organofluorine compounds are highly valued in drug design. acs.orgnih.gov The reactivity of this compound could be exploited to create novel fluorinated building blocks for pharmaceuticals or to modify biological molecules. Exploring the interface between fluorine chemistry and biology is a rapidly growing field with immense potential. acs.orgnih.gov

Advanced Manufacturing and Processing: Developing methods to process new fluoropolymers into useful forms—such as films, fibers, and complex 3D shapes—is a critical interdisciplinary challenge. This involves polymer rheology, materials engineering, and advanced manufacturing techniques like 3D printing.

Q & A

Q. What are the key challenges in synthesizing 2-fluoroacryloyl fluoride, and how can they be methodologically addressed?

Current synthesis routes face issues such as multi-step reactions, low yields, and reliance on toxic intermediates (e.g., tetrafluorooxetane or fluoroacetic acid). To address these, researchers can explore alternative precursors like halogenated propanes or optimize reaction conditions (e.g., temperature, catalysts) to reduce side reactions. For example, replacing brominated intermediates with chlorinated analogs may improve safety and yield .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

A combination of nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H), gas chromatography-mass spectrometry (GC-MS), and Fourier-transform infrared (FTIR) spectroscopy is recommended. For fluorinated compounds, ¹⁹F NMR is critical for confirming fluorine substitution patterns, while GC-MS can detect volatile impurities. Cross-validation with X-ray crystallography (if crystallizable) ensures structural accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to its reactivity and potential toxicity, use fume hoods, fluoropolymer-coated gloves, and anhydrous conditions to prevent hydrolysis. Stabilize the compound with inhibitors like BHT (butylated hydroxytoluene) to avoid polymerization. Regularly monitor airborne fluoride levels using ion-selective electrodes or passive samplers .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data for this compound’s thermodynamic properties?

Density functional theory (DFT) calculations can predict thermodynamic stability, bond dissociation energies, and reaction pathways. For instance, discrepancies in enthalpy of formation between experimental and theoretical values may arise from solvation effects or incomplete purification. Calibrate models using high-quality crystallographic data (e.g., Acta Crystallographica reports) and validate with differential scanning calorimetry (DSC) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Implement process analytical technology (PAT) tools like in-situ FTIR to monitor reaction progress. Use design of experiments (DoE) to identify critical parameters (e.g., stoichiometry, mixing efficiency). Reproducibility can be enhanced by documenting deviations in intermediate purification steps (e.g., distillation thresholds) and adhering to ICH Q11 guidelines for pharmaceutical intermediates .

Q. How should researchers design experiments to study this compound’s reactivity in polymer applications?

Conduct controlled radical polymerization trials with initiators like azobisisobutyronitrile (AIBN) under inert atmospheres. Compare kinetic data (e.g., rate constants via UV-Vis spectroscopy) with theoretical models. Use size-exclusion chromatography (SEC) to analyze polymer chain length distribution and fluorination efficiency .

Methodological Guidance Tables

Q. Table 1: Comparative Synthesis Routes for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.